molecular formula C13H21NO2 B12299390 [1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate

[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate

Cat. No.: B12299390
M. Wt: 223.31 g/mol
InChI Key: AFHWXJWAWBDGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate is a complex organic compound with a unique structure that combines the properties of quinolizine and acrylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine.

    Introduction of the Methanol Group: The methanol group is introduced via a reduction reaction, often using a reducing agent like sodium borohydride.

    Acrylation: The final step involves the acrylation of the quinolizine-methanol intermediate using acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylate group can be reduced to form a saturated ester.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinolizine-1-carboxylic acid.

    Reduction: Formation of octahydro-2H-quinolizine-1-methanol propionate.

    Substitution: Formation of various substituted quinolizine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of quinolizine derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its acrylate group allows for polymerization reactions, leading to the formation of functionalized polymers.

Mechanism of Action

The mechanism of action of [1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate involves its interaction with specific molecular targets. The quinolizine core may interact with enzymes or receptors, modulating their activity. The acrylate group can undergo polymerization, leading to the formation of cross-linked networks that impart unique properties to the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds such as quinolizine-1-carboxylic acid and quinolizine-1-methanol share structural similarities with [1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate.

    Acrylate Derivatives: Compounds like methyl acrylate and ethyl acrylate have similar functional groups but lack the quinolizine core.

Uniqueness

The uniqueness of this compound lies in its combination of the quinolizine and acrylate moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl prop-2-enoate

InChI

InChI=1S/C13H21NO2/c1-2-13(15)16-10-11-6-5-9-14-8-4-3-7-12(11)14/h2,11-12H,1,3-10H2

InChI Key

AFHWXJWAWBDGFQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1CCCN2C1CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.